Mirodenafil dihydrochloride

Vue d'ensemble

Description

Mirodenafil dihydrochloride is an orally active, potent, reversible, and selective phosphodiesterase 5 (PDE5) inhibitor12. It has been used in trials studying the treatment and supportive care of Kidney Diseases, Urologic Diseases, Renal Insufficiency, Erectile Dysfunction, and Male Erectile Dysfunction1. It is also a glucocorticoid receptor (GR) modulator2.

Synthesis Analysis

The synthesis of Mirodenafil dihydrochloride is not explicitly mentioned in the search results. However, it is known to be developed by SK Chemicals Life Science3.Molecular Structure Analysis

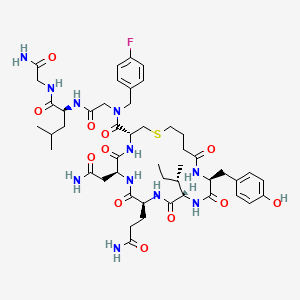

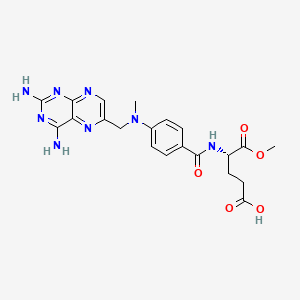

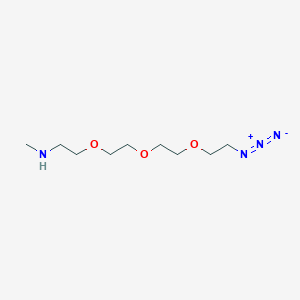

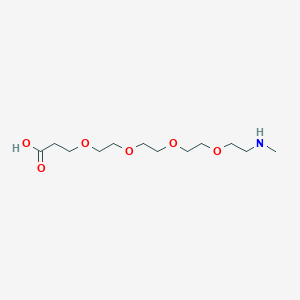

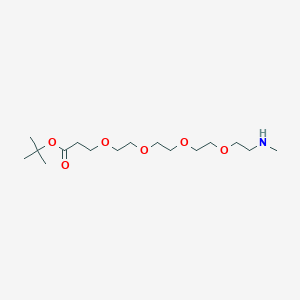

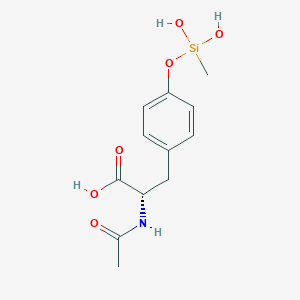

The molecular formula of Mirodenafil dihydrochloride is C26H37N5O5S45. The average molecular weight is 531.67 g/mol1. The structure of Mirodenafil dihydrochloride is complex, with multiple functional groups including a pyrrolopyrimidinone ring, a sulfonyl group, and a piperazine ring45.

Chemical Reactions Analysis

The specific chemical reactions involving Mirodenafil dihydrochloride are not detailed in the search results. However, as a PDE5 inhibitor, Mirodenafil dihydrochloride likely works by inhibiting the enzyme phosphodiesterase type 5, which plays a role in regulating blood flow in the penis6.Physical And Chemical Properties Analysis

Mirodenafil dihydrochloride is a solid substance8. It is soluble in DMSO89. The molecular weight of Mirodenafil dihydrochloride is 604.59 g/mol89.

Applications De Recherche Scientifique

Summary of the Application

Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .

Methods of Application or Experimental Procedures

Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .

Results or Outcomes

Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .

2. Erectile Dysfunction Treatment

Summary of the Application

Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .

Methods of Application or Experimental Procedures

Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .

Results or Outcomes

Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .

1. Alzheimer’s Disease Treatment

Summary of the Application

Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .

Methods of Application or Experimental Procedures

Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .

Results or Outcomes

Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .

2. Erectile Dysfunction Treatment

Summary of the Application

Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .

Methods of Application or Experimental Procedures

Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .

Results or Outcomes

Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .

1. Alzheimer’s Disease Treatment

Summary of the Application

Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .

Methods of Application or Experimental Procedures

Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .

Results or Outcomes

Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .

2. Erectile Dysfunction Treatment

Summary of the Application

Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .

Methods of Application or Experimental Procedures

Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .

Results or Outcomes

Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .

Safety And Hazards

Mirodenafil dihydrochloride is not classified as a hazardous substance or mixture10. However, it should be handled with care as it is physiologically highly active10. In case of accidental contact or ingestion, immediate medical attention is advised10.

Orientations Futures

Mirodenafil dihydrochloride shows promise as a potential polypharmacological drug candidate for Alzheimer’s disease treatment, acting on multiple key signaling pathways involved in amyloid deposition, phosphorylated tau burden, the cGMP/PKG/CREB pathway, GSK-3β kinase activity, GR signaling, and the Wnt/β-catenin signaling7. It is also being evaluated in a Phase 3 study for its efficacy and safety11.

Propriétés

IUPAC Name |

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPHITUXXABKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39Cl2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mirodenafil dihydrochloride | |

CAS RN |

862189-96-6 | |

| Record name | Mirodenafil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRODENAFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.